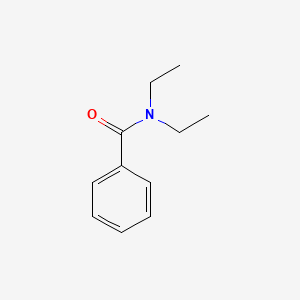

N,N-Diethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNGEXDJAQASHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051784 | |

| Record name | N,N-Diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1696-17-9 | |

| Record name | N,N-Diethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1696-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebemide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001696179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIETHYLBENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REBEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y74433ZXI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Data Interpretation of N,N-Diethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for N,N-Diethylbenzamide, a widely used insect repellent. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization, quality control, and understanding of its chemical properties. This document presents a comprehensive summary of its spectroscopic signature, detailed experimental protocols, and visual representations of its structure and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass apectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H |

| 3.54 (broad) | q | 2H | N-CH₂ -CH₃ |

| 3.23 (broad) | q | 2H | N-CH₂ -CH₃ |

| 1.28 (broad) | t | 3H | N-CH₂-CH₃ |

| 1.14 (broad) | t | 3H | N-CH₂-CH₃ |

Due to hindered rotation around the amide C-N bond, the ethyl groups are diastereotopic, leading to separate signals for the CH₂ and CH₃ groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 171.4 | C =O |

| 137.3 | Ar-C (ipso) |

| 129.1 | Ar-C H (para) |

| 128.4 | Ar-C H (meta) |

| 126.3 | Ar-C H (ortho) |

| 43.0 | N-C H₂-CH₃ |

| 39.5 | N-C H₂-CH₃ |

| 14.2 | N-CH₂-C H₃ |

| 12.8 | N-CH₂-C H₃ |

Similar to the ¹H NMR, the diastereotopic nature of the ethyl groups results in distinct signals for each carbon.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound (Neat)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| 2973, 2931, 2872 | Strong | Aliphatic C-H Stretch (CH₃ and CH₂) |

| ~1635 | Strong | C=O Stretch (Amide I band) |

| ~1580, 1480, 1440 | Medium | Aromatic C=C Ring Stretch |

| ~1280 | Strong | C-N Stretch |

| ~700, 680 | Strong | Aromatic C-H Out-of-Plane Bend (Monosubstituted) |

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 177 | Moderate | [M]⁺ (Molecular Ion) |

| 176 | Low | [M-H]⁺ |

| 105 | High (Base Peak) | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 52 | Low | Further fragmentation of the aromatic ring |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a standard pulse sequence with a 30-degree pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualizations

Molecular Structure and NMR Assignments

An In-depth Technical Guide on the Solubility of N,N-Diethylbenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Diethylbenzamide (CAS No. 1696-17-9) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed, standardized experimental protocol for researchers to determine quantitative solubility in their own laboratories.

Introduction to this compound

This compound is an organic compound belonging to the amide family. Its molecular structure, consisting of a benzene ring attached to a carboxamide group with two ethyl substituents on the nitrogen atom, gives it a moderate polarity. This structure dictates its solubility profile, making it a subject of interest in various applications, including as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility in different organic solvents is crucial for process development, formulation, and quality control.

Solubility Data

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Soluble[1] |

| Methanol | Soluble | |

| Ketones | Acetone | Soluble[1] |

| Halogenated Hydrocarbons | Chloroform | Soluble[1] |

| Esters | Ethyl Acetate | Soluble |

| Apolar Solvents | Water | Low Solubility[1] |

Note: The term "Soluble" indicates that this compound is expected to dissolve readily in the solvent under standard laboratory conditions. The term "Low Solubility" indicates that it is sparingly soluble. Specific concentrations and the influence of temperature will affect the actual solubility.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, based on the widely accepted "shake-flask" or equilibrium method.

3.1. Principle

A surplus of this compound is agitated in the chosen organic solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solute, and the concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

3.2. Materials and Equipment

-

This compound (of known purity)

-

Organic solvent (analytical grade)

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Thermostatically controlled vials or flasks with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, GC-FID)

-

Centrifuge (optional)

3.3. Procedure

-

Preparation of the Test System:

-

Add an excess amount of this compound to a vial or flask. The excess should be visually apparent throughout the experiment.

-

Accurately add a known volume or mass of the organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to achieve a stable concentration.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 24 hours) to allow the excess solid to settle.

-

Alternatively, for faster separation, centrifuge the samples at the experimental temperature.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

-

Replicates:

-

Perform the entire experiment in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature.[1]

-

Polarity: this compound, being a moderately polar molecule, tends to be more soluble in polar organic solvents.[1]

-

Purity of Components: The purity of both the this compound and the solvent can affect the measured solubility.

-

pH (in protic solvents): While less significant in most aprotic organic solvents, the pH can influence the solubility in protic solvents if the amide can be protonated or deprotonated.[1]

This technical guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For critical applications, it is imperative that researchers perform their own solubility measurements under the specific conditions of their processes.

References

N,N-Diethylbenzamide (DEB): A Technical Guide on its Mechanism of Action as an Insect Repellent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylbenzamide (DEB) is a potent and widely studied insect repellent. Understanding its precise mechanism of action at the molecular level is crucial for the development of novel, more effective, and safer repellent compounds. This technical guide provides an in-depth overview of the current scientific understanding of how DEB exerts its repellent effects on insects, focusing on its interactions with the insect's sensory systems. The information presented herein is a synthesis of findings from key research articles in the field, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: A Multi-Modal Sensory Disruption

The primary mechanism of action of this compound as an insect repellent is not through a single pathway but rather a multi-modal disruption of the insect's olfactory and gustatory systems. DEB interacts with several classes of sensory receptors, leading to a range of effects from direct activation of repellent pathways to the masking of host-attractant cues.

Interaction with Olfactory Receptors (ORs)

The insect olfactory system is a primary target for DEB. Olfactory Sensory Neurons (OSNs) located in the antennae and maxillary palps express a variety of olfactory receptors that detect volatile chemical cues from the environment, including host odors and repellents.

a. Direct Activation of Odorant Receptor Co-receptor (Orco)

A significant finding in the study of repellent action is the direct interaction of DEB and other repellents with the highly conserved Odorant Receptor Co-receptor (Orco). Orco forms a heterodimeric complex with a specific Odorant Receptor (ORx), creating a ligand-gated ion channel.

Studies have shown that DEB can act as a direct agonist of the Orco channel, leading to its activation even in the absence of a specific ORx. This activation of Orco-expressing neurons is thought to be a key component of the repellent behavioral response.

b. Modulation of Odorant Receptor Complex Activity

Beyond direct Orco activation, DEB can also modulate the activity of specific OR-Orco complexes. This can manifest as:

-

Agonism: DEB directly activates certain OR-Orco complexes, leading to a "repellent" signal.

-

Antagonism/Masking: DEB can inhibit the activation of OR-Orco complexes by host-attractant odorants. This "masking" effect renders the insect unable to effectively locate its host.

Interaction with Ionotropic Receptors (IRs)

Ionotropic Receptors (IRs) are another class of chemosensory receptors in insects that are involved in detecting a wide range of chemical cues, including acids, amines, and other compounds relevant to host-seeking behavior. DEB has been shown to interact with specific IRs, contributing to its repellent properties.

For instance, DEB can act as an agonist of certain IRs, such as IR40a in Drosophila melanogaster. The activation of IR40a-expressing neurons contributes to the overall repellent behavioral response. This interaction highlights the broad-spectrum activity of DEB across different chemosensory pathways.

Interaction with Gustatory Receptors (GRs)

While primarily considered a volatile repellent, DEB also elicits a response through the gustatory (taste) system upon contact. Gustatory Receptor Neurons (GRNs) located in the labella, legs, and wings express Gustatory Receptors (GRs) that detect non-volatile chemical cues. DEB has been shown to activate specific GRs, leading to a contact-repellent effect. This mode of action is particularly important in preventing insects from biting or landing on a treated surface.

Quantitative Data

The following table summarizes key quantitative data from studies on the interaction of DEB with insect chemosensory receptors.

| Receptor/Neuron | Insect Species | Parameter | Value | Experimental Technique | Reference |

| Orco | Anopheles gambiae | EC50 | 1.8 µM | Two-electrode voltage clamp | |

| IR40a | Drosophila melanogaster | Spike Frequency Increase | ~100 spikes/s at 1% DEB | Single Sensillum Recording | |

| cpA Neuron (hosting Orco) | Aedes aegypti | Firing Rate Increase | Significant increase at 0.1% DEB | Single Sensillum Recording |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of DEB.

Single Sensillum Recording (SSR)

Objective: To measure the electrophysiological response of individual Olfactory Sensory Neurons (OSNs) to DEB.

Protocol:

-

An insect (e.g., mosquito, fruit fly) is immobilized in a holder, with its antenna or maxillary palp exposed.

-

A sharp, saline-filled glass microelectrode is used as the recording electrode and is inserted at the base of a single sensillum. A reference electrode is inserted into the insect's eye or another part of the body.

-

A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

-

A puff of air containing a known concentration of DEB is delivered into the airstream for a defined duration (e.g., 500 ms).

-

The electrical activity (action potentials or "spikes") of the neuron(s) within the sensillum is recorded before, during, and after the stimulus pulse.

-

The change in spike frequency is quantified to determine the neuron's response to DEB.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To study the direct interaction of DEB with specific receptor proteins expressed in a heterologous system.

Protocol:

-

cRNA encoding the insect receptor of interest (e.g., Orco, IR40a) is synthesized in vitro.

-

The cRNA is microinjected into Xenopus laevis oocytes. The oocytes are then incubated for 2-7 days to allow for protein expression and insertion into the cell membrane.

-

An oocyte expressing the receptor is placed in a recording chamber and perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

A solution containing DEB at a specific concentration is perfused over the oocyte.

-

The current induced by the activation of the expressed ion channel is recorded.

-

Dose-response curves are generated by applying a range of DEB concentrations, and parameters like EC50 are calculated.

Behavioral Assays (e.g., T-maze Olfactometer)

Objective: To assess the repellent or attractant behavior of insects in response to DEB.

Protocol:

-

A T-shaped maze is constructed from glass or plastic tubing.

-

A continuous airflow is established from the two arms of the "T" towards the base.

-

A specific number of insects (e.g., 50 female mosquitoes) are released at the base of the T-maze.

-

One arm of the maze contains a control stimulus (e.g., air or solvent), while the other arm contains the test stimulus (e.g., air bubbled through a solution of DEB).

-

The insects are allowed a set amount of time to choose between the two arms.

-

The number of insects in each arm is counted.

-

A Repellency Index (RI) or Preference Index (PI) is calculated based on the distribution of the insects. An RI value greater than 0 indicates repellency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Olfactory mechanism of DEB action.

Caption: Single Sensillum Recording workflow.

Caption: Two-Electrode Voltage Clamp workflow.

Conclusion and Future Directions

This compound exerts its repellent effect through a sophisticated and multi-faceted mechanism involving the direct activation and modulation of multiple chemosensory receptor families, including ORs, IRs, and GRs. This broad-spectrum activity contributes to its effectiveness against a wide range of insect species.

Future research in this area should focus on:

-

Identifying novel DEB targets: A complete understanding of all receptors that interact with DEB will provide a more comprehensive picture of its mechanism of action.

-

Structural biology of DEB-receptor interactions: High-resolution structures of DEB bound to its receptors will be invaluable for the rational design of new and improved repellents.

-

Investigating downstream signaling pathways: Elucidating the intracellular signaling cascades activated by DEB will reveal further potential targets for intervention.

By continuing to unravel the intricate details of DEB's mechanism of action, the scientific community can pave the way for the next generation of insect repellents that are not only more effective but also possess improved safety profiles for human use and the environment.

Physical properties of N,N-Diethylbenzamide (melting point, boiling point, density)

An In-depth Technical Guide to the Physical Properties of N,N-Diethylbenzamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of this compound is crucial for its application and formulation. This guide provides a detailed overview of its melting point, boiling point, and density, including methodologies for their determination.

Core Physical Properties

This compound is a substituted amide that exists as a low melting solid or a colorless to pale yellow liquid at room temperature.[1] Its physical state is dependent on the ambient temperature, given its melting point is near room temperature.

Data Presentation

The physical properties of this compound have been reported with some variability across different sources. The following table summarizes the available quantitative data.

| Physical Property | Value | Conditions | Source(s) |

| Melting Point | 28 - 32 °C | Not specified | [2][3] |

| 38 - 40 °C | Not specified | [1][4][5] | |

| Boiling Point | 146 - 150 °C | at 15 mmHg | [1][2][4][5] |

| 280 °C | at 760 mmHg (lit.) | [3] | |

| Density | 0.997 g/cm³ | Not specified | [1][4] |

| 1.029 g/cm³ | Rough estimate | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in peer-reviewed literature, as these are standard characterization methods. However, this section outlines the general, well-established methodologies that are used for determining the melting point, boiling point, and density of such organic compounds.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point of a solid organic compound like this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, to a height of about 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures. A narrow melting range is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Since this compound has a relatively high boiling point at atmospheric pressure, it is often determined at a reduced pressure (vacuum distillation) to prevent decomposition.

Apparatus:

-

Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

-

Heating mantle

-

Vacuum source and manometer

-

Boiling chips

-

Sample of this compound

Procedure:

-

Apparatus Setup: The this compound sample is placed in the round-bottom flask with a few boiling chips. The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

Reduced Pressure: The system is connected to a vacuum pump, and the pressure is lowered to the desired value, which is monitored by a manometer.

-

Heating: The sample is heated gently using a heating mantle.

-

Observation: As the liquid begins to boil, a ring of condensing vapor will rise through the distillation head. The temperature is recorded when the vapor temperature stabilizes at the thermometer bulb. This stable temperature is the boiling point at the recorded pressure.

-

Reporting: The boiling point is reported along with the pressure at which it was measured (e.g., 146-150 °C at 15 mmHg).

Density Determination

Density is the mass of a substance per unit volume. For a liquid or low-melting solid like this compound, a pycnometer or a digital density meter can be used for accurate measurement.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermostatic bath

-

Sample of this compound

Procedure:

-

Calibration: The empty, clean, and dry pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again at a specific temperature maintained by a thermostatic bath.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. It is brought to the same temperature as the reference liquid and weighed.

-

Calculation: The density of this compound is calculated using the following formula:

Density of sample = (Mass of sample / Mass of reference liquid) x Density of reference liquid

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

References

A Technical Overview of N,N-Diethylbenzamide: Molecular Characteristics

This guide provides a focused examination of the fundamental molecular properties of N,N-Diethylbenzamide, a chemical compound utilized as an insect repellent. The following sections detail its molecular formula and weight, supported by a structured data summary and a visual representation of its chemical structure for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental identifying characteristics of a chemical compound are its molecular formula and molecular weight. For this compound, these values are well-established in chemical literature and databases. The molecular formula is C₁₁H₁₅NO.[1][2][3][4][5][6][7] The molecular weight is consistently reported as approximately 177.24 g/mol .[1][3][4][6]

The table below summarizes these key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [1][2][3][4][5][6][7] |

| Molecular Weight | 177.24 g/mol | [1][3][4][6] |

| CAS Number | 1696-17-9 | [1][6][7] |

Experimental Determination

The molecular weight and formula of a compound like this compound are typically determined through standard analytical chemistry techniques.

-

Mass Spectrometry: This is the primary method for determining the mass-to-charge ratio of a molecule, which directly provides its molecular weight. High-resolution mass spectrometry can further yield the exact mass, confirming the elemental composition and thus the molecular formula.

-

Elemental Analysis: This technique determines the percentage composition of each element (carbon, hydrogen, nitrogen, oxygen) in a sample. The results are used to derive the empirical formula, which can then be converted to the molecular formula using the molecular weight obtained from mass spectrometry.

Given that this compound is a well-known compound, these properties are considered standard reference data.

Structural Representation

To visualize the atomic arrangement and bonding within the this compound molecule, a 2D structural diagram is provided. This representation is crucial for understanding its chemical properties and interactions.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | CAS#:1696-17-9 | Chemsrc [chemsrc.com]

- 3. This compound | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1696-17-9 [chemicalbook.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. scbt.com [scbt.com]

- 7. This compound, Liquid Chemical Compound, Best Price, CAS No: 1696-17-9 [abchemicalindustries.com]

N,N-Diethylbenzamide (CAS 1696-17-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,N-Diethylbenzamide, a versatile chemical compound with significant applications in various scientific fields. This document details its chemical and physical properties, synthesis methodologies, biological activity, and toxicological profile, presenting the information in a structured and accessible format for researchers and professionals in drug development and related disciplines.

Chemical and Physical Properties

This compound is a substituted benzamide with the molecular formula C₁₁H₁₅NO. It is recognized for its utility as an insect repellent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.24 g/mol | |

| CAS Number | 1696-17-9 | |

| Appearance | White to yellow to green clear liquid or low melting solid | |

| Melting Point | 28 - 32 °C | |

| Boiling Point | 146 - 150 °C at 15 mmHg | |

| Density | 0.997 g/cm³ | |

| Flash Point | > 100 °C | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform. | |

| pKa | -1.14 ± 0.70 (Predicted) | |

| LogP | 2.16860 | |

| Vapor Pressure | 0.0023 mmHg at 25°C | |

| Refractive Index | 1.518 |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of benzoyl chloride with diethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis from Benzoyl Chloride and Diethylamine

Materials:

-

Diethylamine (2.5 g)

-

Triethylamine (3.5 g)

-

Benzoyl chloride (4.9 g)

-

Methylene chloride (30 ml)

-

Water

-

Brine

Procedure:

-

A solution of diethylamine (2.5 g) and triethylamine (3.5 g) in methylene chloride (30 ml) is prepared in a suitable reaction vessel.

-

The solution is cooled in an ice bath.

-

Benzoyl chloride (4.9 g) is added dropwise to the cooled, stirred solution.

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at ambient temperature for 18 hours.

-

Insoluble materials are removed by filtration and washed with methylene chloride.

-

The combined filtrates are washed sequentially with water and brine.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed by evaporation.

-

The resulting crude product, a yellow oil, is purified by distillation (e.g., using a Kugelrohr apparatus at 70°C and 300 mm vacuum) to yield this compound as a colorless oil.

Caption: Synthesis workflow for this compound from benzoyl chloride and diethylamine.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its function as a broad-spectrum insect repellent. While its counterpart, N,N-Diethyl-meta-toluamide (DEET), is more widely known and studied, this compound operates through similar mechanisms.

The repellent effect is primarily mediated through the insect's olfactory system. It is believed to act as a "confusant," disrupting the ability of insects to recognize and respond to chemical cues from hosts, such as lactic acid and carbon dioxide. This interference occurs at the level of olfactory receptor neurons (ORNs) and odorant receptors (ORs). Some studies suggest that this compound may also directly activate certain ORNs, leading to an avoidance response.

There is also evidence to suggest that at high concentrations, it may have an inhibitory effect on the enzyme acetylcholinesterase (AChE) in insects. However, this is considered a secondary effect and less significant to its primary repellent action.

Caption: Proposed mechanism of action for this compound as an insect repellent.

Metabolism

In vivo, this compound undergoes metabolic transformation primarily in the liver. The metabolic pathways involve oxidative N-deethylation and hydroxylation reactions, catalyzed by cytochrome P450 enzymes.

The major metabolic route is the removal of one of the ethyl groups to form N-ethylbenzamide. Further metabolism can occur, including hydroxylation of the remaining ethyl group or the aromatic ring, followed by conjugation and excretion. Studies in rats have shown that the metabolites are primarily excreted in the urine.

Caption: Simplified metabolic pathway of this compound.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum typically shows signals for the aromatic protons of the benzene ring, as well as two distinct sets of signals for the ethyl groups, often appearing as overlapping triplets and quartets due to the restricted rotation around the amide bond. |

| ¹³C NMR | The carbon NMR spectrum displays characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the two ethyl groups. |

| IR Spectroscopy | The infrared spectrum exhibits a strong absorption band for the C=O stretching of the tertiary amide, typically in the region of 1630-1680 cm⁻¹. |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound (177.24 g/mol ) and characteristic fragmentation patterns. |

Toxicology and Safety

This compound is considered to have moderate toxicity if ingested or absorbed through the skin. It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this compound. Work should be conducted in a well-ventilated area to avoid inhalation of vapors.

Acute toxicity studies in mice have determined the LC₅₀ value for a 4-hour aerosol exposure to be greater than 2.5 g/m³. However, exposure to high concentrations of its aerosol can lead to respiratory depression.

Conclusion

This compound is a compound of significant interest due to its established use as an insect repellent and its role as a versatile intermediate in chemical synthesis. This guide provides essential technical information to support further research and development involving this molecule. The detailed protocols, tabulated data, and pathway diagrams offer a valuable resource for scientists and professionals in the field. As with any chemical, appropriate safety precautions should be strictly followed during its handling and use.

The Toxicology Profile of N,N-Diethyl-m-toluamide (DEET): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-m-toluamide, commonly known as DEET, is a widely utilized active ingredient in insect repellents. Its extensive use necessitates a thorough understanding of its toxicological profile to ensure human safety. This technical guide provides a comprehensive overview of the toxicology of DEET, summarizing key findings from acute, sub-chronic, and chronic toxicity studies, as well as assessments of its genotoxicity, reproductive and developmental toxicity, and neurotoxicity. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Acute Toxicity

The acute toxicity of DEET has been evaluated through various routes of exposure, with oral and dermal routes being the most relevant to human exposure.

Table 1: Acute Toxicity of DEET

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2,000 - 3,664 mg/kg bw | [1] |

| LD50 | Mouse | Oral | ~1,500 mg/kg bw | |

| LD50 | Rabbit | Dermal | >2,000 mg/kg bw | |

| LC50 (4-hour) | Rat | Inhalation | >5.95 mg/L | [2] |

Experimental Protocol: Acute Oral Toxicity (OECD 401)

The acute oral toxicity of DEET is typically determined following a protocol similar to the OECD Guideline 401.[3]

-

Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old, are used. Animals are fasted overnight prior to dosing.[3]

-

Dose Administration: DEET, usually dissolved in a suitable vehicle like corn oil, is administered as a single dose by oral gavage.[1]

-

Dose Groups: At least three dose levels are used, with a sufficient number of animals per group (typically 5-10 of each sex) to elicit a range of toxic effects and mortality. A control group receives the vehicle only.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[3]

-

Pathology: A gross necropsy is performed on all animals at the end of the study to identify any treatment-related abnormalities.

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies are crucial for evaluating the potential health effects of long-term exposure to DEET.

Table 2: Sub-chronic and Chronic Toxicity of DEET

| Study Duration | Species | Route | NOAEL | LOAEL | Key Findings | Reference |

| 90-Day | Rat | Dermal | 300 mg/kg/day | 1000 mg/kg/day | Dermal irritation at the application site. | [2] |

| 1-Year | Dog | Oral | 100 mg/kg/day | 400 mg/kg/day | Emesis, ptyalism, transient reductions in hemoglobin and hematocrit. | [4] |

| 2-Year | Rat | Dietary | 100 mg/kg/day (males), 400 mg/kg/day (females) | - | Decreased body weight and food consumption, increased cholesterol (females). No evidence of carcinogenicity. | [2][4] |

| 18-Month | Mouse | Dietary | 500 mg/kg/day | 1000 mg/kg/day | Decreased body weight and food consumption. No evidence of carcinogenicity. | [4] |

Experimental Protocol: 90-Day Dermal Toxicity (OECD 411)

A 90-day dermal toxicity study for DEET would generally follow the OECD Guideline 411.[2]

-

Test Animals: Young adult rats are typically used. The hair on the dorsal area of the trunk is clipped for application of the test substance.

-

Dose Application: DEET, often in a formulation, is applied to the clipped skin daily for 90 days. The application site is usually covered with a porous gauze dressing.

-

Dose Groups: At least three dose levels and a control group are used, with at least 10 animals of each sex per group.

-

Observations: Animals are observed daily for clinical signs of toxicity and dermal irritation. Body weight and food consumption are measured weekly. Hematology and clinical chemistry parameters are evaluated at the end of the study.

-

Pathology: A full histopathological examination of organs and tissues is performed on all animals.

Genotoxicity

A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of DEET.

Table 3: Genotoxicity of DEET

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium | With and without S9 | Negative | |

| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | |

| In vivo Mouse Micronucleus | Mouse bone marrow | N/A | Negative |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test; OECD 471)

The Ames test is a widely used method to evaluate the potential of a substance to cause gene mutations.[5][6]

-

Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which are auxotrophic for histidine or tryptophan, respectively.[6]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

-

Procedure: The bacterial strains are exposed to various concentrations of DEET in the presence of a small amount of histidine or tryptophan. The plates are incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

Reproductive and Developmental Toxicity

The potential effects of DEET on reproduction and development have been investigated in multi-generational studies.

Table 4: Reproductive and Developmental Toxicity of DEET

| Study Type | Species | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Reference |

| Two-Generation Reproduction | Rat | 100 mg/kg/day | 25 mg/kg/day | Reduced pup body weight during lactation at higher doses. No adverse effects on fertility or reproductive performance. | [2] |

| Developmental Toxicity | Rat | 250 mg/kg/day | 250 mg/kg/day | Maternal toxicity (reduced body weight gain) and reduced fetal body weight at the highest dose. No teratogenic effects. | |

| Developmental Toxicity | Rabbit | 100 mg/kg/day | 325 mg/kg/day | No treatment-related developmental effects. |

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)

This study design provides information on the effects of a test substance on all phases of the reproductive cycle.[7]

-

Parental Generation (P): Male and female rats are administered DEET, typically in their diet, for a pre-mating period of at least 10 weeks. They are then mated to produce the first filial (F1) generation. Dosing continues through gestation and lactation.

-

First Filial Generation (F1): F1 offspring are exposed to DEET from conception through lactation. After weaning, selected F1 animals are dosed for a pre-mating period and then mated to produce the F2 generation.

-

Second Filial Generation (F2): F2 pups are observed until weaning.

-

Endpoints: A comprehensive set of endpoints are evaluated in both parental and offspring generations, including clinical observations, body weight, food consumption, mating and fertility indices, litter size, pup viability, and growth. A full histopathological examination of the reproductive organs is conducted.

Neurotoxicity

The neurotoxic potential of DEET has been a subject of considerable research, with studies investigating both acute and chronic exposure.

Table 5: Neurotoxicity of DEET

| Study Type | Species | Route | NOAEL | LOAEL | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Acute Neurotoxicity | Rat | Oral | 200 mg/kg | 500 mg/kg | Increased thermal response time and decreased rearing activity at the highest dose. |[8] | | Developmental Neurotoxicity | Rat | Dietary | 100 mg/kg/day | 225 mg/kg/day | Increased motor activity in F2 offspring at the highest dose. |[3] |

Experimental Protocol: Developmental Neurotoxicity Study (OECD 426)

This study evaluates the potential for a substance to affect the developing nervous system.[9]

-

Maternal Dosing: Pregnant rats are administered DEET during gestation and lactation.

-

Offspring Evaluation: Offspring are subjected to a series of behavioral and neurological tests at various stages of development, including motor activity assessments, functional observational battery (FOB), and tests of learning and memory.

-

Neuropathology: At the end of the study, the brains of selected offspring are examined for any structural abnormalities.

Mechanisms of Toxicity and Signaling Pathways

Several mechanisms have been proposed to explain the toxic effects of DEET, particularly its neurotoxicity.

Acetylcholinesterase Inhibition

One of the primary proposed mechanisms of DEET's neurotoxicity is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, resulting in overstimulation of cholinergic receptors.

Interaction with Muscarinic and Octopamine Receptors

Recent studies suggest that DEET can also interact with other receptor systems. It has been shown to potentiate the effects of carbamates by interacting with muscarinic acetylcholine receptors (mAChRs) in insects.[10] Additionally, DEET is thought to target octopaminergic synapses in insects, leading to neuroexcitation.[11]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a toxicological study, applicable to the evaluation of substances like DEET.

Conclusion

The toxicological profile of DEET has been extensively studied, revealing a generally low level of toxicity with repeated exposure at typical human-use concentrations. Acute toxicity is low, and it is not considered to be genotoxic or carcinogenic. Reproductive and developmental toxicity studies have not shown significant adverse effects on fertility or teratogenicity, although reduced pup body weight has been observed at high doses. The primary toxicological concern is neurotoxicity, which has been observed at high dose levels in animal studies. The proposed mechanisms for neurotoxicity involve the inhibition of acetylcholinesterase and interactions with muscarinic and octopamine receptors. This comprehensive guide provides a detailed overview of the current understanding of DEET's toxicology, serving as a valuable resource for the scientific community.

References

- 1. Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Short-term toxicity – 90-day dermal | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. genedirex.com [genedirex.com]

- 5. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. enamine.net [enamine.net]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. ki.se [ki.se]

- 10. The Repellent DEET Potentiates Carbamate Effects via Insect Muscarinic Receptor Interactions: An Alternative Strategy to Control Insect Vector-Borne Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of N,N-Diethylbenzamide from Benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylbenzamide is a chemical compound belonging to the amide family, characterized by a benzoyl group attached to a diethylamino moiety. This scaffold is of interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The synthesis described herein provides a reliable and straightforward method for the preparation of this compound via the acylation of diethylamine with benzoyl chloride. This method is widely applicable for the synthesis of tertiary amides. The protocol details the necessary reagents, reaction conditions, purification procedures, and characterization data.

Chemical Reaction Pathway

The synthesis of this compound from benzoyl chloride proceeds via a nucleophilic acyl substitution reaction. Diethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the acylation of amines.

3.1. Materials and Reagents

-

Benzoyl chloride (C₇H₅ClO)

-

Diethylamine ((C₂H₅)₂NH)

-

Triethylamine ((C₂H₅)₃N)

-

Methylene chloride (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Filtration apparatus (e.g., Buchner funnel)

-

Separatory funnel

-

Rotary evaporator

-

Kugelrohr distillation apparatus (or similar short-path distillation setup)

3.3. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine (2.5 g) and triethylamine (3.5 g) in methylene chloride (30 ml).

-

Addition of Benzoyl Chloride: Cool the stirred solution in an ice bath. Add benzoyl chloride (4.9 g) dropwise to the solution using a dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 18 hours.

-

Work-up:

-

Remove the insoluble triethylammonium chloride salt by filtration. Wash the collected solids with a small amount of methylene chloride.

-

Combine the filtrates and wash successively with water and then brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate using a rotary evaporator to remove the methylene chloride. This will yield a yellow oil.

-

Purify the crude product by Kugelrohr distillation (70°C at 300 mm Hg) to obtain this compound as a colorless oil.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Data Presentation

Table 1: Summary of a Representative Synthesis

| Parameter | Value | Reference |

| Benzoyl Chloride | 4.9 g | |

| Diethylamine | 2.5 g | |

| Triethylamine | 3.5 g | |

| Solvent | Methylene Chloride (30 ml) | |

| Product Yield | 5.91 g | |

| Appearance | Colorless Oil | |

| Purity | >95% (by NMR) |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.25 g/mol | |

| Boiling Point | 70°C at 300 mm Hg | |

| ¹H NMR (CDCl₃) | δ (ppm): 1.14 (t, 3H), 1.28 (t, 3H), 3.18 (br s, 2H), 3.48 (br s, 2H), 7.31-7.41 (m, 5H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 12.9, 13.0, 41.5, 43.0, 126.3, 128.4, 129.1, 137.3, 171.4 | |

| IR (Characteristic Peak) | ~1628 cm⁻¹ (C=O stretch, N,N-disubstituted amide) | |

| Mass Spectrum (EI) | m/z: 177 (M⁺), 105, 77 |

Alternative Synthetic Routes

While the acylation of diethylamine with benzoyl chloride is a standard and effective method, other approaches have been developed for the synthesis of N,N-diethylbenzamides. These can be advantageous when the corresponding acid chloride is unstable or not commercially available.

-

Mitsunobu Reaction: N,N-diethylbenzamides can be synthesized from the corresponding benzoic acids and diethylamine using Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate). This method is particularly useful for substrates where traditional carboxylic acid derivative chemistry is less effective.

-

Coupling Reagents: Carboxylic acids can be activated with coupling reagents like 1,1'-carbonyldiimidazole (CDI) to form an activated intermediate, which then reacts with diethylamine to yield the amide. This one-pot procedure often results in high yields and simplifies purification as the byproducts are water-soluble.

Safety and Handling

-

Benzoyl chloride is corrosive and a lachrymator. It reacts with water to produce HCl. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diethylamine and Triethylamine are flammable, corrosive, and have strong odors. Avoid inhalation and skin contact.

-

Methylene chloride is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

-

The reaction is exothermic, especially during the addition of benzoyl chloride. Proper cooling is essential to control the reaction rate.

Application Notes: One-Pot Synthesis of N,N-Diethylbenzamide

Introduction

N,N-Diethylbenzamide is a substituted amide of significant interest in various fields. Its efficient synthesis is a key focus for researchers in organic chemistry and drug development. One-pot synthesis methodologies, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages by reducing reaction time, minimizing waste, and simplifying purification processes. This document provides detailed protocols and comparative data for three distinct one-pot methods for the synthesis of this compound and its close structural analog, N,N-diethyl-m-toluamide (DEET), which follows analogous reaction principles.

Methodologies Overview

Three primary one-pot synthesis strategies are detailed below, each employing a different activating agent or coupling approach to facilitate the amidation of a carboxylic acid with diethylamine.

-

Thionyl Chloride (SOCl₂) Activation: A classic and robust method where the carboxylic acid is first converted in situ to a highly reactive acyl chloride intermediate, which then readily reacts with diethylamine.[1]

-

1,1'-Carbonyldiimidazole (CDI) Activation: A milder approach that utilizes CDI to form a reactive acylimidazole intermediate. This method is known for its high yields and straightforward workup, as the byproducts are water-soluble.[2][3]

-

N,N-Diethyl Carbamoyl Chloride with Tributylamine: A rapid and efficient method that involves the reaction of benzoic acid with N,N-diethyl carbamoyl chloride in the presence of an organic tertiary base.[4]

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the three described one-pot synthesis methods, allowing for easy comparison of their efficiency and reaction conditions.

| Parameter | Method 1: Thionyl Chloride | Method 2: CDI Activation | Method 3: Carbamoyl Chloride |

| Starting Carboxylic Acid | m-Toluic Acid | m-Toluic Acid | Benzoic Acid |

| Key Reagent | Thionyl Chloride (SOCl₂) | 1,1'-Carbonyldiimidazole (CDI) | N,N-Diethyl Carbamoyl Chloride |

| Base/Additive | None (during activation) | None | Tributylamine |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Not specified (neat) |

| Molar Ratio (Acid:Activator:Amine) | 1 : 1.2 : 2.5 (approx.) | 1 : 1.2 : 2.0 | 1 : 1.1 : 1.2 (Acid:Chloride:Base) |

| Reaction Temperature | 90°C (activation), 28-30°C (amidation) | Reflux (35-40°C) | Room Temperature (10-50°C) |

| Total Reaction Time | ~1.5 hours | 90 minutes | 15-25 minutes |

| Reported Yield | 96-98%[1] | 94-95%[2][3] | 98%[4] |

| Reported Purity | High (pharmaceutical grade)[1] | High (95-97% by HPLC) | >99.5% (by GC-MS)[4] |

Experimental Protocols & Workflows

Method 1: One-Pot Synthesis via Thionyl Chloride Activation

This protocol is adapted from the synthesis of N,N-diethyl-m-toluamide and is applicable for this compound by substituting m-toluic acid with benzoic acid.[1]

Protocol:

-

Activation: In a dry round-bottom flask equipped with a reflux condenser and a gas trap, add m-toluic acid (1.0 eq.). Slowly add thionyl chloride (SOCl₂) (approx. 1.2 - 2.0 eq.) while stirring in a fume hood. Heat the reaction mixture to 90°C and maintain for 30 minutes. The evolution of HCl and SO₂ gas should be observed.

-

Amidation: Cool the reaction mixture containing the newly formed m-toluoyl chloride. Dilute the mixture with anhydrous dichloromethane (DCM). In a separate flask, prepare a solution of diethylamine (2.5 eq.) in DCM.

-

Reaction: Slowly add the diethylamine solution to the m-toluoyl chloride solution while maintaining the temperature between 28-30°C with external cooling. Stir the reaction mixture for 1 hour at this temperature.

-

Workup: Adjust the reaction mixture's pH to 8-9 using a 10% aqueous NaOH solution to neutralize excess acid. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with 10% aqueous HCl (to remove unreacted diethylamine) and then twice with cold water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

Workflow Diagram:

Method 2: One-Pot Synthesis via CDI Activation

This protocol describes a milder one-pot synthesis of N,N-diethyl-m-toluamide using 1,1'-carbonyldiimidazole (CDI) as the activating agent.[2]

Protocol:

-

Activation: In a dry round-bottom flask, dissolve m-toluic acid (1.0 eq.) and 1,1'-carbonyldiimidazole (CDI) (1.2 eq.) in anhydrous dichloromethane. Stir the solution at room temperature and then heat to reflux (35-40°C) for approximately 30 minutes, allowing for the formation of the 1-(m-toluoyl)imidazole intermediate and evolution of CO₂.

-

Amidation: Cool the reaction mixture slightly and add diethylamine (2.0 eq.) to the flask.

-

Reaction: Heat the mixture again to reflux (35-40°C) for 1 hour. Monitor the reaction by TLC until the intermediate is consumed.

-

Workup: Cool the reaction mixture to 15-20°C. Add more dichloromethane and adjust the pH to 9-10 with a 5% aqueous NaOH solution while stirring. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Purification: Wash the organic layer with 10% aqueous HCl, followed by two washes with cold distilled water. Dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent under vacuum to yield the pure product.[2]

Workflow Diagram:

Method 3: One-Pot Synthesis via N,N-Diethyl Carbamoyl Chloride

This highly efficient protocol is based on a patented process for producing this compound.[4]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a stirring mechanism, combine benzoic acid (1.0 eq., e.g., 122 g, 1 Mole) and N,N-diethyl carbamoyl chloride (1.1 eq., e.g., 150 g, 1.1 Mole).

-

Base Addition: Using a pressure-equalizing funnel, add tributylamine (1.2 eq., e.g., 222 g, 1.2 Mole) to the reaction mixture at room temperature.

-

Reaction: After the addition is complete, stir the reaction mixture constantly for 20 minutes at room temperature.

-

Workup: Treat the reaction mixture with water (e.g., 250 ml). The mixture will separate into two layers.

-

Purification: Separate the organic layer. The pure this compound is obtained by vacuum distillation of this organic layer.[4]

Workflow Diagram:

References

Application Notes and Protocols: N,N-Diethylbenzamide as a Chemical Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylbenzamide, a tertiary amide, is a versatile chemical intermediate with applications extending beyond its well-known use as an insect repellent. Its robust chemical nature and the reactivity of the benzoyl group and the diethylamino moiety make it a valuable scaffold in the synthesis of a variety of pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as key intermediates in the synthesis of pharmaceutically active compounds, with a focus on a novel delta-opioid receptor agonist.

Synthetic Applications of this compound in Medicinal Chemistry

The this compound core is a key structural feature in several bioactive molecules. Its primary role is often as a stable amide linker that correctly positions other pharmacophoric elements for interaction with biological targets. A notable example is in the development of central nervous system (CNS) active agents, such as selective opioid receptor modulators.

Case Study: A Novel Delta-Opioid Receptor Agonist

A potent and highly selective delta-opioid receptor agonist, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide , demonstrates the utility of the this compound scaffold in CNS drug discovery.[1] This compound is a derivative of SNC-80, a known delta-opioid agonist, where the this compound moiety is crucial for its pharmacological activity. The synthesis of this class of compounds can be approached through several routes, including the dehydration of a benzhydryl alcohol intermediate or a Suzuki coupling reaction.[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its subsequent elaboration into a key intermediate for the synthesis of the aforementioned delta-opioid receptor agonist.

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This classical method provides a straightforward route to this compound from readily available starting materials.

Reaction Scheme:

Materials:

-

Benzoyl chloride

-

Diethylamine

-

Triethylamine

-

Methylene chloride (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve diethylamine (1.0 eq) and triethylamine (1.2 eq) in methylene chloride.

-

Cool the solution to 0 °C in the ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of methylene chloride.

-

Combine the filtrates and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

| Parameter | Value | Reference |

| Yield | ~95% | [2] |

| Purity | >98% after distillation | [2] |

| Diethylamine (eq) | 1.0 | |

| Triethylamine (eq) | 1.2 | |

| Benzoyl chloride (eq) | 1.1 | |

| Reaction Time | 18 hours | |

| Reaction Temperature | 0 °C to room temperature |

Protocol 2: Synthesis of N,N-Diethyl-m-toluamide (DEET) using an Activating Agent

This protocol, developed for the synthesis of the closely related DEET, utilizes 1,1'-carbonyldiimidazole (CDI) as a carboxylic acid activating agent, avoiding the use of acyl chlorides. This method is generally applicable to the synthesis of N,N-disubstituted benzamides.[3][4]

Reaction Scheme:

Materials:

-

m-Toluic acid (or Benzoic acid for this compound)

-

1,1'-Carbonyldiimidazole (CDI)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Diethylamine

-

Dichloromethane (DCM)

-

5% Sodium hydroxide (NaOH) solution

-

10% Hydrochloric acid (HCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of m-toluic acid (1.0 eq) and DMAP (0.03 eq) in dry dichloromethane, add CDI (1.2 eq) portion-wise at room temperature.

-

Stir the mixture at 35-40 °C until the starting carboxylic acid is consumed (monitored by TLC).

-

Add diethylamine (2.0 eq) to the reaction mixture and continue stirring at 35-40 °C until the intermediate acylimidazole is consumed (monitored by TLC).

-

Cool the reaction mixture and wash with 5% NaOH solution.

-

Adjust the pH of the organic layer to 5-6 with 10% HCl solution.

-

Wash the organic layer with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

The product is often of high purity, but can be further purified by vacuum distillation.

| Parameter | Value | Reference |

| Yield | 94-95% | [4] |

| Purity (HPLC) | 95-97% | [3] |

| m-Toluic acid (eq) | 1.0 | [4] |

| CDI (eq) | 1.2 | [4] |

| Diethylamine (eq) | 2.0 | [4] |

| Reaction Time | ~1.5 hours | [4] |

| Reaction Temperature | 35-40 °C | [4] |

Protocol 3: Proposed Synthesis of a Key Intermediate for a Delta-Opioid Agonist

The synthesis of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide can be envisioned via a Wittig reaction. A key intermediate for this synthesis is N,N-diethyl-4-formylbenzamide. This protocol outlines a plausible route to this intermediate and its subsequent reaction.

Part A: Synthesis of N,N-diethyl-4-formylbenzamide

-

Oxidation of 4-methylbenzoic acid to terephthaldehydic acid.

-

Selective protection of one aldehyde group.

-

Conversion of the carboxylic acid to the N,N-diethylamide using a method from Protocol 1 or 2.

-

Deprotection of the aldehyde.

Part B: Wittig Reaction to form the final product

Reaction Scheme:

Materials:

-

N,N-diethyl-4-formylbenzamide

-

Benzyltriphenylphosphonium chloride

-

Strong base (e.g., n-butyllithium or sodium hydroxide)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The formation of the ylide is indicated by a color change.

-

Stir the resulting ylide solution at room temperature for 30 minutes.

-

Add a solution of N,N-diethyl-4-formylbenzamide (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value | Reference |

| Yield | Varies | Inferred from standard Wittig reaction protocols[5][6][7] |

| Purity | >95% after chromatography | Inferred from standard Wittig reaction protocols |

| Phosphonium Salt (eq) | 1.1 | Inferred from standard Wittig reaction protocols |

| Base (eq) | 1.1 | Inferred from standard Wittig reaction protocols |

| Aldehyde (eq) | 1.0 | Inferred from standard Wittig reaction protocols |

| Reaction Time | 12-24 hours | Inferred from standard Wittig reaction protocols |

| Reaction Temperature | 0 °C to room temperature | Inferred from standard Wittig reaction protocols |

Signaling Pathway and Experimental Workflow

Delta-Opioid Receptor Signaling Pathway

Activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist such as N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide initiates a cascade of intracellular events. The receptor is primarily coupled to inhibitory G-proteins (Gαi/o).[8][9]

Caption: Delta-opioid receptor signaling cascade.

General Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a pharmaceutical intermediate like this compound and its derivatives.

Caption: Synthetic and analytical workflow.

Conclusion